2-Bromo-4-(2-naphthyl)-1-butene
Overview
Description
2-Bromo-4-(2-naphthyl)-1-butene is an organic compound that features a bromine atom and a naphthyl group attached to a butene backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-naphthyl)-1-butene typically involves the bromination of 4-(2-naphthyl)-1-butene. One common method is the addition of bromine to the double bond of 4-(2-naphthyl)-1-butene in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-naphthyl)-1-butene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include 4-(2-naphthyl)-1-butanol, 4-(2-naphthyl)-1-butylamine, and 4-(2-naphthyl)-1-butylthiol.
Oxidation: Products include 2-Bromo-4-(2-naphthyl)-1,2-epoxybutane.
Reduction: Products include 2-Bromo-4-(2-naphthyl)butane.
Scientific Research Applications
2-Bromo-4-(2-naphthyl)-1-butene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-naphthyl)-1-butene in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. The naphthyl group can influence the reactivity and stability of the compound through electronic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-butene: Lacks the naphthyl group, making it less complex and less versatile in certain reactions.
4-(2-Naphthyl)-1-butene: Lacks the bromine atom, limiting its reactivity in substitution reactions.
2-Bromo-4-(1-naphthyl)-1-butene: Similar structure but with the naphthyl group in a different position, which can affect its reactivity and applications.
Uniqueness
2-Bromo-4-(2-naphthyl)-1-butene is unique due to the presence of both the bromine atom and the naphthyl group, providing a combination of reactivity and structural complexity that is valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-(3-bromobut-3-enyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-10H,1,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCUKRUVVLKSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC2=CC=CC=C2C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294245 | |
Record name | 2-(3-Bromo-3-buten-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-52-8 | |
Record name | 2-(3-Bromo-3-buten-1-yl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromo-3-buten-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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